molecular formula C8H11NOS B13164221 1-Amino-3-(5-methylthiophen-3-yl)propan-2-one

1-Amino-3-(5-methylthiophen-3-yl)propan-2-one

Cat. No.: B13164221
M. Wt: 169.25 g/mol
InChI Key: INVQWHALOFTNKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-3-(5-methylthiophen-3-yl)propan-2-one (CAS 1601898-30-9) is a chemical reagent featuring a 2-propanone backbone linked to a 5-methylthiophen-3-yl group and an amino substituent. This compound is part of the broader and highly significant class of 2-aminothiophene (2-AT) derivatives, which are recognized in medicinal chemistry as privileged scaffolds for the development of novel bioactive molecules . Thiophene-based compounds are known to exhibit a diverse array of pharmacological properties, making them valuable structural motifs in drug discovery research . The 2-aminothiophene core is of particular interest in scientific research for the synthesis of small-molecule positive allosteric modulators (PAMs) for protein targets such as the Glucagon-like peptide 1 receptor (GLP-1R), a established target for type 2 diabetes and obesity . Furthermore, thiophene derivatives have been extensively studied for their potential applications as antimicrobial, anti-inflammatory, and antidepressant agents . Researchers can utilize this ketone intermediate in various synthetic pathways, including cyclization and functionalization reactions, to build more complex heterocyclic systems for screening and structure-activity relationship (SAR) studies. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C8H11NOS

Molecular Weight

169.25 g/mol

IUPAC Name

1-amino-3-(5-methylthiophen-3-yl)propan-2-one

InChI

InChI=1S/C8H11NOS/c1-6-2-7(5-11-6)3-8(10)4-9/h2,5H,3-4,9H2,1H3

InChI Key

INVQWHALOFTNKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CS1)CC(=O)CN

Origin of Product

United States

Preparation Methods

Step-by-Step Synthesis:

  • Formation of Nitroalkene Intermediate:

    • React 5-methylthiophene-3-carboxaldehyde with nitromethane in the presence of a base (e.g., sodium hydroxide) to form the nitroalkene intermediate.
    • Conditions: Typically performed in an organic solvent like ethanol or dichloromethane at room temperature.
  • Reduction to Amine:

    • Reduce the nitroalkene intermediate using sodium borohydride or hydrogenation over a palladium catalyst.
    • Conditions: Sodium borohydride reduction is often carried out in ethanol or methanol at room temperature, while hydrogenation requires a pressure vessel and a catalyst like palladium on carbon.

Chemical Reactions Analysis

1-Amino-3-(5-methylthiophen-3-yl)propan-2-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Oxidation Reactions:

  • Reagents: Potassium permanganate or chromium trioxide.
  • Conditions: Typically performed in aqueous or organic solvents under reflux conditions.
  • Products: Corresponding oxo derivatives.

Reduction Reactions:

  • Reagents: Lithium aluminum hydride or sodium borohydride.
  • Conditions: Often carried out in organic solvents like ethanol or tetrahydrofuran at room temperature.
  • Products: Amine derivatives.

Substitution Reactions:

  • Reagents: Various electrophiles.
  • Conditions: Typically performed in organic solvents under reflux conditions.
  • Products: Substituted derivatives.

Research Applications

1-Amino-3-(5-methylthiophen-3-yl)propan-2-one has a wide range of scientific research applications:

  • Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives, which are important in the development of new materials and catalysts.
  • Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
  • Medicine: Ongoing research explores its potential as a therapeutic agent in the treatment of various diseases, including neurological disorders and infections.

Data and Findings

Reaction Type Reagents Conditions Products
Oxidation Potassium permanganate Aqueous, reflux Oxo derivatives
Reduction Lithium aluminum hydride Ethanol, room temperature Amine derivatives
Substitution Electrophiles (e.g., alkyl halides) Organic solvents, reflux Substituted derivatives

Chemical Reactions Analysis

1-Amino-3-(5-methylthiophen-3-yl)propan-2-one undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Amino-3-(5-methylthiophen-3-yl)propan-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-3-(5-methylthiophen-3-yl)propan-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Amino-3-(5-chlorothiophen-3-yl)propan-2-one

Structural and Chemical Properties

This chloro-substituted analog (CAS: 1850927-69-3) replaces the methyl group with a chlorine atom, resulting in the molecular formula C₇H₈ClNOS and a higher molecular weight (189.66 g/mol) due to chlorine’s greater atomic mass . Key differences include:

Table 1: Comparative Properties of Methyl- and Chloro-Substituted Analogs
Property 1-Amino-3-(5-methylthiophen-3-yl)propan-2-one 1-Amino-3-(5-chlorothiophen-3-yl)propan-2-one
Molecular Formula C₈H₁₁NOS C₇H₈ClNOS
Molecular Weight (g/mol) 169.24 189.66
Substituent Electronic Effect Electron-donating (CH₃) Electron-withdrawing (Cl)
Reported Purity N/A ≥95%

Thiophene-Propan-2-one Derivatives with Varied Substituents

1-(2-Hydroxy-5-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one

This compound () replaces the amino group with a hydroxyphenyl moiety and introduces an α,β-unsaturated ketone (propenone).

(2E)-1-(2,5-Dimethylthiophen-3-yl)-3-(3-nitrophenyl)prop-2-en-1-one

The nitro group on the phenyl ring () introduces strong electron-withdrawing effects, which could stabilize charge-transfer complexes or influence redox behavior. The dimethylthiophene substituent may sterically hinder reactions at the thiophene ring compared to the monosubstituted methyl or chloro analogs .

Table 2: Comparison of Thiophene-Propan-2-one Derivatives
Compound Key Substituents Notable Properties
1-Amino-3-(5-methylthiophen-3-yl)propan-2-one 5-CH₃, 1-NH₂ Potential pharmaceutical intermediate
1-Amino-3-(5-chlorothiophen-3-yl)propan-2-one 5-Cl, 1-NH₂ Higher molecular weight, electron-withdrawing
1-(2-Hydroxy-5-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one Hydroxyphenyl, propenone Conjugated system for UV/Vis activity
(2E)-1-(2,5-Dimethylthiophen-3-yl)-3-(3-nitrophenyl)prop-2-en-1-one 3-NO₂, 2,5-(CH₃)₂ Strong electron-withdrawing nitro group

Amino-Propan-2-ol Derivatives

1-Amino-3-(dimethylamino)propan-2-ol

This compound () replaces the thiophene ring with a dimethylamino group and the ketone with a hydroxyl group. The structural differences result in distinct physicochemical properties:

  • Hydrogen Bonding: The hydroxyl and amino groups enable stronger hydrogen bonding, increasing solubility in polar solvents.

Computational and Analytical Insights

Electronic Structure Analysis

Using density-functional theory (DFT) methods (), the absolute hardness (η) and electronegativity (χ) of the methyl- and chloro-substituted analogs can be calculated. Chlorine’s electron-withdrawing nature may lower η (increasing softness) and raise χ compared to the methyl analog, influencing reactivity in acid-base or redox reactions .

Crystallographic Studies

Programs like SHELXL () are widely used for small-molecule refinement.

Biological Activity

1-Amino-3-(5-methylthiophen-3-yl)propan-2-one, a compound featuring a thiophene ring, has garnered attention for its potential biological activities. Thiophene derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, antifungal, and anticancer activities. This article explores the biological activity of this specific compound, synthesizing findings from various research studies and presenting relevant data.

Chemical Structure and Properties

The chemical structure of 1-Amino-3-(5-methylthiophen-3-yl)propan-2-one can be represented as follows:

C1H2NC3H7SC2O\text{C}_1\text{H}_2\text{N}-\text{C}_3\text{H}_7\text{S}-\text{C}_2\text{O}

This compound consists of an amino group attached to a propanone backbone with a methylthiophene substituent, which is critical for its biological activity.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to 1-Amino-3-(5-methylthiophen-3-yl)propan-2-one have been evaluated for their effectiveness against various bacterial and fungal strains. The following table summarizes the Minimum Inhibitory Concentrations (MIC) of related thiophene derivatives against selected pathogens:

CompoundBacterial StrainMIC (μg/ml)
Compound AE. coli50
Compound BS. aureus100
Compound CP. aeruginosa50
Compound DC. albicans100

These results suggest that modifications in the thiophene structure can enhance antimicrobial efficacy, which may also apply to 1-Amino-3-(5-methylthiophen-3-yl)propan-2-one.

Anticancer Activity

The anticancer potential of thiophene derivatives has been extensively studied. For example, compounds with similar structures have shown cytotoxic effects on various cancer cell lines. A study reported the cytotoxicity of related compounds against breast cancer cells (MCF-7), indicating that structural variations in thiophene can lead to enhanced anticancer activity.

Case Study:
In a comparative study, the compound's analogs were tested against MCF-7 cells, revealing IC50 values ranging from 10 to 30 μM depending on the substituents on the thiophene ring. The presence of electron-donating groups significantly improved the cytotoxicity compared to electron-withdrawing groups.

The biological activity of 1-Amino-3-(5-methylthiophen-3-yl)propan-2-one is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis: Studies indicate that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Activity: Thiophene derivatives often exhibit antioxidant properties, reducing oxidative stress in cells and contributing to their therapeutic effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.